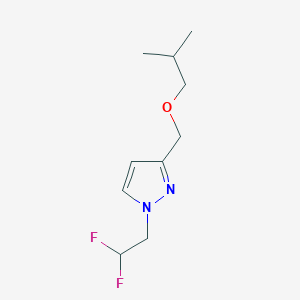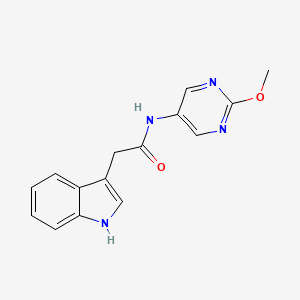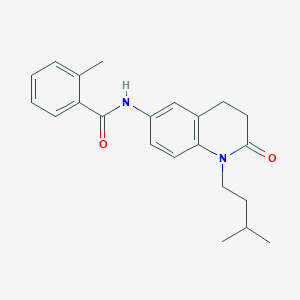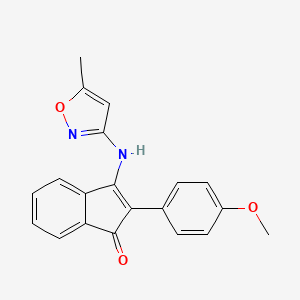
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a novel compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the inhibition of various cellular pathways. It has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
Of research could include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. It could also be used in combination with other drugs to enhance their efficacy. Further studies could also focus on improving its solubility and bioavailability to increase its effectiveness in vivo.
Conclusion:
In conclusion, 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a novel compound that has shown promising results in various biological applications. Its synthesis method has been optimized to obtain high yields and purity. Its mechanism of action involves the inhibition of various cellular pathways, and it has various biochemical and physiological effects. While it has limitations in terms of solubility, it has potential as a therapeutic agent for various diseases. Further research could focus on improving its effectiveness in vivo and investigating its potential in combination with other drugs.
Synthesis Methods
The synthesis method of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the reaction of 2,2-difluoroethylamine with isobutyraldehyde in the presence of a catalyst. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-8(2)6-15-7-9-3-4-14(13-9)5-10(11)12/h3-4,8,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQWCTNDACNZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2961072.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)
![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)
![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)


